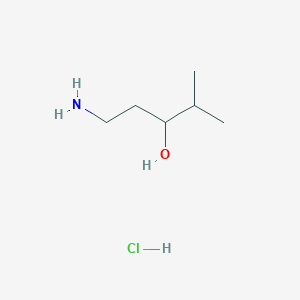

(S)-1-Amino-4-methylpentan-3-ol hydrochloride

Descripción

(S)-1-Amino-4-methylpentan-3-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a branched aliphatic chain. Its structure comprises a five-carbon backbone (pentanol) with a hydroxyl group at position 3, a methyl substituent at position 4, and an amino group at position 1, all in the (S)-configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Propiedades

Fórmula molecular |

C6H16ClNO |

|---|---|

Peso molecular |

153.65 g/mol |

Nombre IUPAC |

1-amino-4-methylpentan-3-ol;hydrochloride |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(2)6(8)3-4-7;/h5-6,8H,3-4,7H2,1-2H3;1H |

Clave InChI |

HOQBCUZSPCVIEJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(CCN)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-4-methylpentan-3-ol hydrochloride typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-Amino-4-methylpentan-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amines.

Aplicaciones Científicas De Investigación

(S)-1-Amino-4-methylpentan-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of (S)-1-Amino-4-methylpentan-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares (S)-1-Amino-4-methylpentan-3-ol hydrochloride with two analogs from the evidence: (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride () and (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (). Key differences in structure, physicochemical properties, and applications are highlighted.

Structural and Functional Group Analysis

Key Observations:

- Branching vs. Aromaticity: The target compound’s aliphatic methyl branch contrasts with the aromatic fluorophenyl () and phenyl () groups in analogs.

- Functional Groups : The presence of a ketone in ’s compound introduces electrophilic reactivity, unlike the alcohol group in the target, which participates in hydrogen bonding. This difference may influence stability and biological interactions .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility. However, the target’s lower molecular weight (~151.45 g/mol) suggests superior solubility compared to bulkier analogs (205.66–234.12 g/mol) .

- Stability : The aliphatic structure of the target may confer greater thermal and oxidative stability compared to analogs with electron-withdrawing groups (e.g., fluorine in ) or reactive ketones () .

Q & A

Q. What are the recommended analytical methods for characterizing the purity of (S)-1-Amino-4-methylpentan-3-ol hydrochloride?

- Methodological Answer : Purity analysis should combine chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) using a C18 column (e.g., 5 µm particle size, 250 mm × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 2.5) in gradient elution is recommended for quantifying impurities. Validate the method according to ICH Q2(R1) guidelines, including parameters like linearity (R² > 0.999), precision (%RSD < 2%), and detection limits (LOD/LOQ). Confirm enantiomeric purity via chiral HPLC or polarimetry, referencing European Pharmacopoeia (EP) impurity standards for hydrochloride compounds .

Q. How can researchers synthesize this compound with high enantiomeric excess?

- Methodological Answer : Employ asymmetric synthesis using a chiral catalyst (e.g., Jacobsen’s catalyst) during the reductive amination of 4-methylpentan-3-one. Optimize reaction conditions (e.g., 25°C, 48 hours under nitrogen) to favor the (S)-enantiomer. Purify the product via recrystallization in ethanol:HCl (1:1), and confirm enantiomeric excess (≥98%) using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and UV detection at 254 nm. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity .

Advanced Research Questions

Q. How should stability studies for this compound be designed to evaluate degradation under stress conditions?

- Methodological Answer : Follow ICH Q1A guidelines for forced degradation studies. Expose the compound to:

- Acidic/alkaline conditions : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : 3% H₂O₂ at 25°C for 48 hours.

- Photostability : UV light (ICH Q1B) at 1.2 million lux-hours.

Monitor degradation using HPLC-UV and liquid chromatography–mass spectrometry (LC-MS) to identify degradation products. Compare retention times and fragmentation patterns with EP impurity standards (e.g., methyl esters or hydroxylated derivatives) .

Q. What strategies can resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer : Conduct a systematic review to identify variables affecting solubility (e.g., solvent purity, temperature control, equilibration time). Replicate experiments under standardized conditions (e.g., USP <1236> guidelines) using a shake-flask method with HPLC quantification. Perform meta-analysis using random-effects models to account for inter-study heterogeneity. For unresolved discrepancies, apply advanced techniques like dynamic light scattering (DLS) to assess aggregation behavior, which may artificially alter solubility measurements .

Q. How can researchers identify and quantify trace degradation products of this compound using mass spectrometry?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize fragmentation parameters (collision energy: 20–40 eV) to detect low-abundance impurities. Compare MS² spectra with synthetic reference standards (e.g., oxidized or hydrolyzed derivatives). Quantify impurities via a validated external standard curve (1–100 ng/mL range). For structural elucidation, employ high-resolution mass spectrometry (HRMS) with Q-TOF instrumentation (mass accuracy < 2 ppm) .

Q. What experimental approaches validate the stereochemical stability of this compound during long-term storage?

- Methodological Answer : Store samples under ICH-recommended conditions (25°C/60% RH, 40°C/75% RH) for 6–12 months. Periodically analyze enantiomeric purity via circular dichroism (CD) spectroscopy or chiral HPLC. Use accelerated stability testing (e.g., 50°C for 3 months) to predict racemization kinetics. Apply Arrhenius modeling to estimate activation energy (Ea) for stereochemical inversion. Cross-correlate data with X-ray crystallography to confirm configuration retention .

Data Analysis & Contradiction Resolution

Q. How can researchers address conflicting reports on the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Re-evaluate assay conditions for critical variables:

- Enzyme source : Use recombinant isoforms with ≥95% purity (SDS-PAGE verified).

- Substrate concentration : Ensure Km values are consistent across studies.

- Buffer systems : Avoid phosphate buffers if metal ion chelation affects activity.

Validate findings using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity). Apply Bland-Altman analysis to quantify inter-laboratory variability .

Q. What statistical frameworks are suitable for analyzing time-dependent effects of this compound in longitudinal studies?

- Methodological Answer : Use mixed-effects models to account for repeated measurements and individual variability. For non-linear kinetics, apply nonlinear least-squares regression with Bayesian information criterion (BIC) for model selection. Address missing data via multiple imputation (e.g., MICE algorithm). Validate temporal trends using wavelet analysis or cross-lagged panel models, as demonstrated in longitudinal pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.